molecular formula C7H9BrN2 B13656601 3-(Bromomethyl)-6-methylpyridin-2-amine CAS No. 1227595-10-9

3-(Bromomethyl)-6-methylpyridin-2-amine

Cat. No.: B13656601
CAS No.: 1227595-10-9
M. Wt: 201.06 g/mol
InChI Key: HCQQKRRQDXEEOK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6-methylpyridin-2-amine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a bromomethyl group at the third position, a methyl group at the sixth position, and an amine group at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6-methylpyridin-2-amine typically involves multi-step reactionsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in solvents like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

3-(Bromomethyl)-6-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is explored for its potential use in drug development, particularly in the design of molecules with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6-methylpyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)pyridine: Lacks the methyl group at the sixth position.

    6-Methylpyridin-2-amine: Lacks the bromomethyl group.

    2-Aminomethyl-6-methylpyridine: Has an aminomethyl group instead of a bromomethyl group.

Uniqueness

3-(Bromomethyl)-6-methylpyridin-2-amine is unique due to the presence of both the bromomethyl and methyl groups on the pyridine ring, which provides distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

1227595-10-9

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

3-(bromomethyl)-6-methylpyridin-2-amine

InChI

InChI=1S/C7H9BrN2/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3,(H2,9,10)

InChI Key

HCQQKRRQDXEEOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)CBr)N

Origin of Product

United States

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